molecular formula C10H3F4NO2S B13677463 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid

2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13677463
M. Wt: 277.20 g/mol
InChI Key: NDRVISUAZFBJQN-UHFFFAOYSA-N
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Description

2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that features a thiazole ring substituted with a tetrafluorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a brominated thiazole derivative .

Mechanism of Action

The mechanism of action of 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability . Specific pathways and targets are still under investigation, but the compound’s ability to inhibit certain enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Uniqueness: 2-(2,3,4,5-Tetrafluorophenyl)thiazole-4-carboxylic Acid is unique due to the presence of multiple fluorine atoms, which enhance its biological activity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H3F4NO2S

Molecular Weight

277.20 g/mol

IUPAC Name

2-(2,3,4,5-tetrafluorophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H3F4NO2S/c11-4-1-3(6(12)8(14)7(4)13)9-15-5(2-18-9)10(16)17/h1-2H,(H,16,17)

InChI Key

NDRVISUAZFBJQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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